N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine
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Overview
Description
N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms This particular compound is known for its unique structure, which includes a phenyl group and a diethylamine moiety attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-amine with diethylamine. One common method is the Pudovik-type reaction, where diethyl phosphite reacts with imines derived from 5-phenyl-1,3,4-oxadiazole-2-amine and aromatic aldehydes under microwave irradiation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions optimized to ensure high yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine oxide.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions through the nitrogen atoms of the oxadiazole ring . This coordination can influence various biochemical pathways and processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
- Diethyl [ (5-phenyl-1,3,4-oxadiazol-2-ylamino) (4-trifluoromethylphenyl) methyl]phosphonate
- Diethyl [ (5-phenyl-1,3,4-oxadiazol-2-ylamino) (2-methoxyphenyl)methyl]phosphonate
Uniqueness
N,N-diethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)amine is unique due to its specific structure, which combines the properties of oxadiazoles and diethylamine
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H17N3O/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
MCOFZTWKUXYABC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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